(E)-4-(3-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid is a synthetic organic compound notable for its potential applications in medicinal chemistry. It features a unique structure that may confer specific biological activities, making it a subject of interest in drug development and research.
This compound belongs to the class of oxobutanoic acids, which are characterized by a keto group adjacent to a double bond. It also contains a piperidine moiety, which is often associated with various pharmacological properties.
The synthesis of (E)-4-(3-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. The general approach includes:
For example, one synthesis route may involve the reaction of an appropriate alkyl halide with a piperidine derivative under basic conditions to form the desired piperidine-substituted product, followed by subsequent functionalization to introduce the oxobutanoic acid structure .
The molecular formula for (E)-4-(3-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid is CHFNO. Its structure can be represented as follows:
(E)-4-(3-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid can participate in various chemical reactions typical for α,β-unsaturated carbonyl compounds:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved properties .
The mechanism of action for (E)-4-(3-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid is not fully elucidated but is believed to involve interaction with specific biological targets, such as enzymes or receptors, due to its structural features.
Research indicates that compounds with similar structures may exhibit inhibitory effects on certain pathways involved in inflammation or pain modulation . The presence of the fluorine atom may enhance lipophilicity, potentially affecting bioavailability and receptor interaction.
The compound is expected to be a solid at room temperature, with specific melting and boiling points that would need experimental determination.
Key chemical properties include:
Relevant data from studies indicate that compounds in this class may exhibit significant thermal stability .
(E)-4-(3-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid has potential applications in:
Research continues to explore its full range of applications and mechanisms within biological systems .
The strategic incorporation of fluorine at the piperidine 3-position induces profound electronic and steric alterations:
Table 1: Impact of 3-Fluoropiperidine Substitution on Molecular Properties
Parameter | Non-Fluorinated Piperidine | 3-Fluoropiperidine | Biological Consequence |
---|---|---|---|
Nitrogen pKa | 10.8–11.2 | 9.1–9.6 | Enhanced membrane permeability |
Lipophilicity (LogP) | +0.5–1.0 | +0.7–1.3 | Improved CNS penetration |
Conformational Preference | Equatorial NH⁺ dominant | Axial F dominant | Optimized binding pocket occupancy |
Metabolic Stability | CYP450-mediated oxidation | Resistant to oxidation | Extended plasma half-life |
The α,β-unsaturated ketone (enone) segment in (E)-4-(3-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid confers dual functionality:
Table 2: Electronic Effects of Substituents on α,β-Unsaturated Ketone Reactivity
R-Substituent | Hammett σₚ Constant | LUMO Energy (eV) | Michael Addition Rate (k, M⁻¹s⁻¹) |
---|---|---|---|
Piperidinyl | -0.15 | -1.82 | 0.12 |
3-Fluoropiperidinyl | +0.14 | -2.67 | 1.05 |
4-Fluorophenyl | +0.06 | -2.23 | 0.63 |
3-Fluoroazetidinyl | +0.18 | -2.71 | 1.14 |
Piperidine derivatives have progressed from simple amine scaffolds to sophisticated fluorinated and unsaturated analogs:
Table 3: Evolution of Key Piperidine-Based Enzyme Inhibitors
Era | Representative Compound | Target Enzyme | Potency | Innovation |
---|---|---|---|---|
1980s | Piperidine carboxylates | ACE | μM range | Non-fluorinated, reversible binding |
1990s | 5-Nitropiperidin-2-ones | Farnesyltransferase | IC₅₀ = 19 nM | Nitro group as zinc binder |
2000s | Fluoropiperidinyl ketones | HIV Integrase | IC₅₀ = 2.7 nM | Fluorine-enhanced cell penetration |
2020s | (E)-4-(3-Fluoropiperidin-1-yl)-4-oxobut-2-enoic acid | Metalloenzymes | Sub-μM (predicted) | Hybrid fluorinated-enone pharmacophore |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9